Lixivaptan

Vue d'ensemble

Description

Lixivaptan est un antagoniste sélectif du récepteur de la vasopressine 2 (V2R), non peptidique et actif par voie orale. Il est développé en tant que médicament expérimental par Palladio Biosciences, Inc., une filiale de Centessa Pharmaceuticals plc. This compound est actuellement en développement clinique de phase III pour le traitement de la maladie polykystique rénale autosomique dominante (ADPKD), la forme la plus courante de la maladie polykystique rénale .

Méthodes De Préparation

La synthèse du lixivaptan comprend plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse implique généralement l'utilisation d'un dérivé de benzodiazépine comme matière de départ. Les conditions de réaction comprennent l'utilisation de réactifs et de solvants spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux .

Analyse Des Réactions Chimiques

Lixivaptan subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et de la nature des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés hydroxylés, tandis que les réactions de réduction peuvent entraîner la formation d'analogues réduits .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le this compound est utilisé comme composé modèle pour étudier les effets des antagonistes des récepteurs de la vasopressine sur divers processus biologiques. En biologie, le this compound est utilisé pour étudier le rôle des récepteurs de la vasopressine dans la fonction rénale et l'équilibre hydrique. En médecine, le this compound est en cours de développement comme traitement de l'hyponatrémie et de l'ADPKD. Dans l'industrie, le this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la vasopressine .

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur de la vasopressine 2 (V2R). Ce récepteur est principalement situé dans les tubules collecteurs du rein, où il joue un rôle crucial dans la régulation de la réabsorption de l'eau. En bloquant la liaison de l'arginine-vasopressine au V2R, le this compound empêche l'insertion des canaux aquaporine-2 dans la membrane apicale des cellules des tubules collecteurs rénaux. Cela entraîne une augmentation de l'excrétion d'eau libre (effet aquaretique) et une normalisation des taux de sodium sérique. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la cascade de signalisation vasopressine-AMPc/PKA et la régulation du trafic de l'aquaporine-2 .

Applications De Recherche Scientifique

Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist under investigation for potential therapeutic applications . It belongs to the vaptan class of drugs and is being developed by Centessa Pharmaceuticals . this compound has received orphan drug designation from the FDA for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

Hyponatremia

V2 receptor antagonists, such as this compound, are used to treat euvolemic and hypervolemic hyponatremia because of their aquaretic effects . this compound was initially in development for treating water retention disorders, particularly hyponatremia associated with congestive heart failure (CHF) and Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) . Clinical trials, including the BALANCE, LIBRA, and HARMONY trials, have evaluated this compound's effect on serum sodium levels in patients with euvolemic hyponatremia and acute decompensated heart failure .

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

This compound is being investigated as a therapy for ADPKD . ADPKD is characterized by increased intracellular levels of cyclic adenosine monophosphate (cAMP), leading to cellular proliferation and cyst formation in the kidney . As a secondary messenger for vasopressin acting at V2R, cAMP levels can be normalized by V2 receptor antagonists, which can delay cyst growth . Animal studies have demonstrated that treatment with V2 receptor antagonists reduces kidney size and cyst volume in models of PKD. This compound, specifically, has shown positive effects on cystic disease progression in rat and mouse models of ADPKD .

Hyponatremia

This compound has undergone Phase 3 clinical trials (BALANCE, LIBRA, HARMONY) focusing on hyponatremia . These trials assessed the impact of this compound on serum sodium levels over a 7-day period in inpatient and outpatient settings .

ADPKD

This compound is currently in Phase 3 clinical development for the treatment of ADPKD . The ACTION Study (A Phase 3 Study of the Efficacy and Safety of this compound in Participants with Autosomal Dominant Polycystic Kidney Disease) is a Phase 3 trial designed to assess the efficacy and safety of this compound in ADPKD patients . The trial includes a double-blind, placebo-controlled phase, followed by an open-label phase . The primary objective is to determine if this compound can slow the decline in kidney function, as measured by the estimated glomerular filtration rate (eGFR), over 52 weeks . The study also aims to evaluate the long-term safety and durability of this compound's effects on eGFR over a two-year period . Approximately 1,350 subjects are expected to enroll across more than 200 sites in over 20 countries .

Safety and Tolerability

Mécanisme D'action

Lixivaptan exerts its effects by selectively antagonizing the vasopressin 2 receptor (V2R). This receptor is primarily located in the kidney’s collecting ducts, where it plays a crucial role in regulating water reabsorption. By blocking the binding of arginine vasopressin to V2R, this compound prevents the insertion of aquaporin-2 channels into the apical membrane of renal collecting duct cells. This results in increased excretion of free water (aquaretic effect) and normalization of serum sodium levels. The molecular targets and pathways involved in this mechanism include the vasopressin-cAMP/PKA signaling cascade and the regulation of aquaporin-2 trafficking .

Comparaison Avec Des Composés Similaires

Lixivaptan appartient à la classe des antagonistes des récepteurs de la vasopressine, également appelés vaptans. Des composés similaires dans cette classe comprennent le tolvaptan, le conivaptan et le satavaptan. Comparé à ces composés, le this compound a montré un risque plus faible d'hépatotoxicité et un profil de sécurité plus favorable. Par exemple, le tolvaptan, un autre antagoniste du V2R, a été associé à des lésions hépatiques cliniquement significatives chez certains patients. En revanche, le this compound a démontré un potentiel plus faible de toxicité hépatique dans les études précliniques et cliniques .

Activité Biologique

Lixivaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.

Pharmacological Profile

Mechanism of Action

this compound functions by selectively blocking the vasopressin V2 receptors located in the kidneys. This antagonism inhibits the action of vasopressin, leading to decreased water reabsorption in the renal collecting ducts and increased urine output, a process known as aquaresis. The drug's pharmacokinetics indicate rapid absorption with peak serum concentrations occurring within 1 to 2 hours post-administration and a half-life of approximately 11 hours .

Pharmacodynamics

Initial studies have demonstrated that this compound effectively increases solute-free water clearance and urinary output in patients with heart failure and euvolemic hyponatremia. It has been shown to significantly raise serum sodium levels in these populations . The drug also exhibits a favorable profile regarding liver safety compared to its predecessor, tolvaptan, which is associated with hepatotoxicity .

Phase 3 Clinical Trials

Three major Phase 3 trials have evaluated the efficacy of this compound:

- BALANCE Trial : Focused on patients with heart failure and hyponatremia, this trial assessed the effect of this compound on serum sodium levels over seven days. Results indicated significant improvements in sodium levels compared to placebo .

- LIBRA Trial : This study examined this compound's impact on patients with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH). The primary endpoint was also serum sodium levels, showing positive outcomes .

- HARMONY Trial : Conducted in outpatient settings, this trial further confirmed the drug's effectiveness in managing hyponatremia associated with heart failure, reinforcing findings from previous studies .

| Trial Name | Population | Primary Endpoint | Outcome |

|---|---|---|---|

| BALANCE | Heart Failure with Hyponatremia | Serum Sodium Levels after 7 days | Significant increase |

| LIBRA | SIADH Patients | Serum Sodium Levels | Positive results |

| HARMONY | Outpatients with Heart Failure | Serum Sodium Levels | Confirmed effectiveness |

Safety Profile

This compound has been associated with fewer liver-related adverse events compared to tolvaptan. In clinical studies, patients who transitioned from tolvaptan due to liver issues were able to tolerate this compound without significant elevations in liver enzymes over extended periods .

Case Studies

- ADPKD Management : A notable case involved a patient who developed drug-induced liver injury (DILI) from tolvaptan. Upon switching to this compound for 14 months, there were no alterations in liver chemistry tests, suggesting that this compound may be a safer alternative for managing ADPKD .

- Heart Failure Patients : In a cohort study involving outpatients with heart failure, treatment with this compound resulted in reduced body weight and improved fluid balance alongside standard therapy .

Propriétés

IUPAC Name |

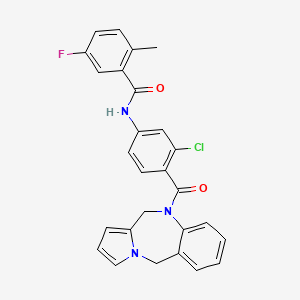

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHTXRNHTVLQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168472 | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168079-32-1 | |

| Record name | Lixivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lixivaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lixivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIXIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.